molecular formula C11H18Cl2N2S B8257484 1-(3-(Methylthio)phenyl)piperazine dihydrochloride

1-(3-(Methylthio)phenyl)piperazine dihydrochloride

Cat. No.: B8257484
M. Wt: 281.2 g/mol
InChI Key: DZQAWHLJVMJIAN-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)phenyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)phenyl)piperazine dihydrochloride typically involves the reaction of 1-(3-(Methylthio)phenyl)piperazine with hydrochloric acid to form the dihydrochloride salt. The preparation of the parent compound, 1-(3-(Methylthio)phenyl)piperazine, can be achieved through several synthetic routes, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)phenyl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to remove the methylthio group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-methylated products.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-(3-(Methylthio)phenyl)piperazine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)phenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The methylthio group can modulate the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)piperazine: This compound has a trifluoromethyl group instead of a methylthio group.

    1-(3-(Methoxy)phenyl)piperazine: This compound has a methoxy group instead of a methylthio group.

    1-(3-(Chloromethyl)phenyl)piperazine: This compound has a chloromethyl group instead of a methylthio group.

Uniqueness

1-(3-(Methylthio)phenyl)piperazine dihydrochloride is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. The methylthio group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S.2ClH/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13;;/h2-4,9,12H,5-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQAWHLJVMJIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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